2-Bromo-1-cyclohexene-1-methanol
Description
Significance of Vinylic Halides and Allylic Alcohols in Synthetic Design
Vinylic halides and allylic alcohols are fundamental functional groups in the toolkit of synthetic organic chemists. Vinylic halides, characterized by a halogen atom attached to a carbon-carbon double bond, are precursors to a variety of functional groups through cross-coupling reactions. ncert.nic.in These reactions, often catalyzed by transition metals, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high degrees of control over stereochemistry. acs.org
Allylic alcohols, which feature a hydroxyl group attached to a carbon atom adjacent to a double bond, are also highly versatile synthetic intermediates. ncert.nic.in They can be subjected to a range of transformations, including oxidation, reduction, and substitution reactions. Furthermore, allylic alcohols are key participants in powerful sigmatropic rearrangements, such as the Claisen and Cope rearrangements, which enable the construction of complex molecular architectures from simpler starting materials. fiveable.me The combination of these two functional groups within a single molecule, as seen in 2-Bromo-1-cyclohexene-1-methanol, creates a powerful synthon for accessing a diverse array of chemical structures.
Research Imperatives for Bridged and Cyclic Systems in Chemical Synthesis
The synthesis of bridged and cyclic systems is a major focus of contemporary organic chemistry research, driven by the prevalence of these motifs in natural products and pharmaceutically active compounds. nih.govrsc.org The rigid frameworks of bridged systems often lead to unique biological activities. nih.gov However, the construction of these three-dimensional structures presents significant synthetic challenges. Researchers are continually developing new methodologies to efficiently and selectively create these complex architectures. nih.gov
Cyclic compounds, in general, are foundational to organic chemistry, and their synthesis has been a long-standing area of investigation. researchgate.net The ability to control the stereochemistry and functional group placement on a cyclic scaffold is crucial for the development of new therapeutic agents and materials. researchgate.net The study of compounds like this compound contributes to the broader understanding of reactivity and selectivity in cyclic systems, providing valuable insights for the synthesis of more complex targets.
Structural Framework of this compound in Context of Cyclohexene (B86901) Derivatives
This compound belongs to the family of cyclohexene derivatives. The cyclohexene ring can adopt various conformations, with the chair and boat forms being the most discussed. youtube.com The stability of these conformations is influenced by the substituents on the ring. sapub.orgsapub.org In this compound, the presence of the bromine atom and the hydroxymethyl group on the double bond introduces specific steric and electronic features.
The IUPAC name for this compound is (2-bromocyclohex-1-en-1-yl)methanol. achemblock.com Its chemical formula is C7H11BrO, and it has a molecular weight of approximately 191.07 g/mol . achemblock.comlookchem.com The arrangement of the atoms in this compound, with a vinylic bromide and a primary allylic alcohol on a six-membered ring, makes it a valuable building block for synthesizing a variety of other cyclic compounds. lookchem.comresearchgate.net
Below is a table summarizing some of the key chemical properties of this compound:
| Property | Value |
| Molecular Formula | C7H11BrO |
| Molecular Weight | 191.068 g/mol lookchem.com |
| Exact Mass | 189.99933 lookchem.com |
| XLogP3 | 1.4 lookchem.com |
| Hydrogen Bond Donor Count | 1 lookchem.com |
| Hydrogen Bond Acceptor Count | 1 lookchem.com |
| Rotatable Bond Count | 1 lookchem.com |
| Heavy Atom Count | 9 lookchem.com |
| Complexity | 129 lookchem.com |
| Canonical SMILES | C1CCC(=C(C1)CO)Br lookchem.com |
| InChIKey | SVDKKDWANPIULS-UHFFFAOYSA-N nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-bromocyclohexen-1-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-7-4-2-1-3-6(7)5-9/h9H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUFZUNMLIZMCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463680 | |
| Record name | 1-Cyclohexene-1-methanol, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117360-45-9 | |
| Record name | 1-Cyclohexene-1-methanol, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Investigations into the Chemical Reactivity and Transformation Pathways of 2 Bromo 1 Cyclohexene 1 Methanol
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The bromine atom in 2-Bromo-1-cyclohexene-1-methanol is attached to an sp2-hybridized carbon, a characteristic of vinylic halides. This structural feature significantly influences its reactivity in nucleophilic substitution reactions.
Mechanistic Pathways: SN1 and SN2 Considerations for Vinylic Halides
Nucleophilic substitution on vinylic halides is notoriously difficult compared to their saturated (sp3-hybridized) counterparts. The direct backside attack required for a classical Sₙ2 reaction is sterically hindered by the double bond and the rest of the ring structure. quora.com Furthermore, the increased s-character of the sp2-hybridized carbon results in a stronger carbon-halogen bond. ncert.nic.in
The formation of a vinylic cation, a necessary intermediate for an Sₙ1 pathway, is also energetically unfavorable. quora.com The positive charge would reside in a high-energy sp2 orbital, making it significantly less stable than a typical alkyl carbocation. quora.com
Despite these challenges, nucleophilic substitution on vinylic halides can occur under specific conditions, often proceeding through alternative mechanisms. These can include addition-elimination pathways or radical nucleophilic substitution (Sᵣₙ1) mechanisms. acs.orgacs.org The Sᵣₙ1 mechanism, for instance, involves a radical-anion intermediate. acs.org Theoretical studies have also explored in-plane (SₙVσ) and out-of-plane (SₙVπ) vinylic nucleophilic substitution pathways, with the preferred route depending on the nature of the nucleophile. researchgate.net Stronger nucleophiles tend to favor the out-of-plane Sₙ2 path, while weaker bases prefer the in-plane Sₙ2 mechanism. researchgate.net
Reactivity with Various Nucleophiles and Solvent Effects
The reactivity of vinylic halides like this compound is highly dependent on the nucleophile and the solvent system employed. Strong, soft nucleophiles are generally more effective. For instance, thiolate anions are known to be potent nucleophiles in substitution reactions. libretexts.org
Solvent choice plays a critical role in modulating nucleophilicity. Polar protic solvents, such as methanol (B129727) and water, can solvate anionic nucleophiles through hydrogen bonding, which can decrease their reactivity. libretexts.org In contrast, polar aprotic solvents can enhance the nucleophilicity of anions by solvating the cation of a salt, leaving the anion relatively "bare" and more reactive. libretexts.org
The following table summarizes the expected relative reactivity of this compound with a selection of common nucleophiles.
| Nucleophile | Expected Reactivity |
| CH₃S⁻ | High |
| I⁻ | Moderate to High |
| CN⁻ | Moderate |
| CH₃O⁻ | Moderate |
| Br⁻ | Low to Moderate |
| Cl⁻ | Low |
| CH₃COO⁻ | Very Low |
This table is illustrative and relative reactivities can be influenced by specific reaction conditions.
Electrophilic and Radical Reactions of the Cyclohexene (B86901) Double Bond
The electron-rich π-bond of the cyclohexene ring is a prime target for electrophilic and radical addition reactions. These reactions offer pathways to further functionalize the molecule.
Functionalization via Hydroxylation and Epoxidation
The double bond in this compound can be dihydroxylated to form a diol or epoxidized to yield an epoxide. Dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). Epoxidation is commonly carried out using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). These reactions are valuable for introducing new stereocenters and functional groups.
Halogenation and Hydrohalogenation Pathways
The addition of halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) across the double bond represents a fundamental electrophilic addition reaction. chemguide.co.ukchemguide.co.uk The reaction of an alkene with a halogen, like bromine, typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. chemistrysteps.comlibretexts.org For example, the addition of bromine to cyclohexene results in the formation of trans-1,2-dibromocyclohexane. libretexts.orglibretexts.org
Hydrohalogenation, the addition of H-X, generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, and the halide adds to the more substituted carbon. pressbooks.pubpdx.edu This is due to the formation of the more stable carbocation intermediate. pressbooks.pub However, in the case of HBr addition in the presence of peroxides, the reaction proceeds via a radical mechanism, leading to anti-Markovnikov addition. chemistrysteps.com
The table below outlines potential products from the halogenation and hydrohalogenation of this compound.
| Reagent | Expected Major Product(s) |
| Br₂ | 1,2,3-Tribromo-2-(hydroxymethyl)cyclohexane |
| HBr (no peroxides) | 2,2-Dibromo-1-(hydroxymethyl)cyclohexane |
| HBr (with peroxides) | 1,2-Dibromo-1-(hydroxymethyl)cyclohexane |
Reactions Involving the Hydroxyl Group
The primary alcohol functionality (–CH₂OH) in this compound can undergo a variety of typical alcohol reactions. These include oxidation, esterification, and conversion to an alkyl halide.
Oxidation of the primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. For example, pyridinium (B92312) chlorochromate (PCC) is a mild oxidizing agent that will typically convert a primary alcohol to an aldehyde. Stronger oxidizing agents, such as potassium permanganate or chromic acid, will oxidize a primary alcohol to a carboxylic acid.
Esterification can be achieved by reacting the alcohol with a carboxylic acid or an acyl halide in the presence of an acid catalyst. This reaction is a common method for protecting the hydroxyl group or for synthesizing ester derivatives.
The hydroxyl group can also be converted into a better leaving group, such as a tosylate, or be replaced by a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These transformations open up further possibilities for nucleophilic substitution reactions at the C1 position.
Oxidation Reactions to Carbonyl Compounds
The primary alcohol functionality in this compound can be readily oxidized to the corresponding aldehyde, 2-bromocyclohex-1-ene-1-carbaldehyde. nih.govchemspider.com This transformation is a standard process in organic synthesis. A variety of oxidizing agents can be employed for the oxidation of primary alcohols to aldehydes. Common reagents include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane (DMP). These reagents are known for their mildness, which helps to prevent over-oxidation to the carboxylic acid.
For instance, the use of PCC in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂), would be expected to yield 2-bromocyclohex-1-ene-1-carbaldehyde efficiently. The reaction proceeds via the formation of a chromate (B82759) ester, followed by an E2-like elimination of the α-proton.
Table 1: Expected Outcome of Oxidation of this compound
| Starting Material | Reagent | Product |
| This compound | Pyridinium chlorochromate (PCC) | 2-bromocyclohex-1-ene-1-carbaldehyde |
The resulting α,β-unsaturated aldehyde is a valuable synthetic intermediate, amenable to a wide range of subsequent transformations, including nucleophilic additions and further oxidation or reduction.
Esterification and Etherification
The hydroxyl group of this compound can undergo esterification and etherification reactions, which are fundamental transformations of alcohols.
Esterification: Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. youtube.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. For example, reaction with acetic acid in the presence of sulfuric acid would be expected to produce (2-bromocyclohex-1-en-1-yl)methyl acetate (B1210297). Alternatively, for a more rapid and often higher-yielding reaction, an acyl chloride like acetyl chloride can be used, typically in the presence of a base such as pyridine (B92270) to neutralize the HCl byproduct. rsc.org
Table 2: Representative Esterification Reactions
| Reagent | Conditions | Expected Product |
| Acetic anhydride | Pyridine | (2-bromocyclohex-1-en-1-yl)methyl acetate |
| Benzoyl chloride | Triethylamine | (2-bromocyclohex-1-en-1-yl)methyl benzoate |
Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide can then be reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the ether.
Table 3: Representative Etherification Reaction
| Reagents | Conditions | Expected Product |
| 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | Tetrahydrofuran (B95107) (THF) | 1-(bromomethyl)-2-(methoxymethyl)cyclohex-1-ene |
These substitution reactions at the hydroxyl group provide a straightforward means to introduce a variety of functional groups, modifying the molecule's properties and enabling further synthetic applications.
Dehydration and Elimination Pathways
The acid-catalyzed dehydration of this compound is an expected pathway, leading to the formation of diene systems. nau.edu This elimination reaction typically proceeds through an E1 mechanism for secondary and tertiary alcohols, and since the substrate is a primary allylic alcohol, the formation of a resonance-stabilized allylic carbocation would facilitate an E1 pathway. upenn.eduyoutube.comupenn.eduyoutube.com
Upon protonation of the hydroxyl group by a strong, non-nucleophilic acid like phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄), water acts as a good leaving group, leading to a primary allylic carbocation. This carbocation is stabilized by resonance. A subsequent deprotonation from an adjacent carbon atom by a weak base (such as water or the conjugate base of the acid) results in the formation of a new carbon-carbon double bond.
Two primary products are anticipated from this reaction, depending on which proton is removed:
1-bromo-2-methylenecyclohexane: Formed by removal of a proton from the exocyclic methylene (B1212753) group.
3-bromo-1-methylcyclohex-1-ene: Formed by removal of a proton from the C6 position of the cyclohexene ring.
According to Zaitsev's rule, the thermodynamically more stable alkene, which is typically the more substituted one, is the major product. nau.edu In this case, 3-bromo-1-methylcyclohex-1-ene, having a trisubstituted double bond, would be expected to be the major product over the less stable, disubstituted exocyclic double bond of 1-bromo-2-methylenecyclohexane.
Table 4: Predicted Products of Dehydration of this compound
| Reaction Pathway | Product | Expected Major/Minor |
| Elimination | 1-bromo-2-methylenecyclohexane | Minor |
| Elimination | 3-bromo-1-methylcyclohex-1-ene | Major |
Rearrangement and Cyclization Studies
The structure of this compound is conducive to both intramolecular cyclization and various rearrangement reactions, particularly under catalytic conditions.
Intramolecular Cyclization Pathways
Intramolecular reactions in this compound can lead to the formation of bicyclic structures. One plausible pathway is an intramolecular Williamson ether synthesis. Treatment with a base would generate an alkoxide, which could then undergo an intramolecular nucleophilic substitution, displacing the bromide to form a bicyclic ether. However, the formation of a strained four-membered oxetane (B1205548) ring via this route might be kinetically disfavored.
A more extensively studied type of cyclization for related systems involves palladium catalysis. researchgate.net Derivatives of this compound could potentially undergo intramolecular Heck-type or other palladium-catalyzed cyclization reactions to form fused or bridged ring systems, which are common motifs in natural products.
Rearrangements under Acidic or Basic Catalysis
Acidic Conditions: Under the acidic conditions of a dehydration reaction, the intermediate allylic carbocation could potentially undergo rearrangements to form a more stable carbocation, although in this specific case, the initial allylic carbocation is already relatively stable due to resonance. If a 1,2-hydride or 1,2-alkyl shift were to occur, it could lead to different alkene products. For instance, solvolysis of similar bromo-cyclohexene derivatives in hot ethanol (B145695) has been shown to proceed through carbocation intermediates that can be trapped by the solvent or undergo rearrangement. pearson.com
Basic Conditions: Rearrangements under basic conditions are also conceivable. msu.edu For example, a Favorskii-type rearrangement could be envisioned if the alcohol were first oxidized to the corresponding α-bromo ketone. Upon treatment with a base, this could lead to a ring-contracted carboxylic acid derivative. While this is a hypothetical pathway for a derivative of the title compound, it illustrates the potential for complex transformations.
Applications of 2 Bromo 1 Cyclohexene 1 Methanol in Advanced Organic Synthesis
Building Block for Complex Natural Products Synthesis
The synthesis of complex natural products often relies on the strategic use of highly functionalized building blocks that can be elaborated into the target molecule through a series of chemical reactions. 2-Bromo-1-cyclohexene-1-methanol, with its inherent functionality, is a valuable precursor in these multi-step syntheses.
The vinyl bromide and allylic alcohol moieties within this compound provide two reactive handles that can be selectively manipulated in multistep reaction sequences. The allylic alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be used in ether or ester linkages. The vinyl bromide is a key functional group for introducing new carbon-carbon or carbon-heteroatom bonds through various coupling reactions. This dual functionality allows for the construction of complex molecular architectures, making it a valuable starting material in the synthesis of natural products.
In the synthesis of chiral molecules, such as many natural products, controlling the stereochemistry is of utmost importance. The prochiral center at the alcohol-bearing carbon of this compound and the potential for creating new stereocenters on the cyclohexene (B86901) ring make it a useful substrate in stereoselective reactions. The existing stereochemistry of the molecule can influence the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled stereoselection. vaia.com182.160.97uou.ac.instackexchange.com This is particularly relevant in reactions such as epoxidations, dihydroxylations, and cyclopropanations of the double bond, where the facial selectivity is directed by the allylic alcohol group. Furthermore, the development of enantioselective methods for the synthesis of chiral derivatives of this compound would further enhance its utility in asymmetric synthesis.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. chemistryjournals.netacs.orgnih.govresearchgate.netrhhz.net The vinyl bromide functionality of this compound makes it an excellent substrate for these reactions.
Palladium catalysts are particularly effective in mediating a wide range of cross-coupling reactions. nih.govumich.eduyoutube.com
Heck Reaction: The Heck reaction involves the coupling of a vinyl or aryl halide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comnih.gov this compound can be coupled with various alkenes using a palladium catalyst to introduce a new substituent at the bromine-bearing carbon. researchgate.net The reaction typically proceeds with high stereoselectivity. organic-chemistry.org
Suzuki Reaction: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. wikipedia.orglibretexts.orgnih.gov this compound can be reacted with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to generate a diverse array of substituted cyclohexene derivatives. libretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org
Sonogashira Reaction: The Sonogashira reaction couples a vinyl or aryl halide with a terminal alkyne, providing a direct route to conjugated enynes. libretexts.orgwikipedia.orgresearchgate.netnih.govyoutube.com The reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, yields the corresponding 1-(alkynyl)-2-cyclohexene-1-methanol derivative. libretexts.orgwikipedia.orgresearchgate.net These products are valuable intermediates for further transformations.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with this compound
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | Substituted cyclohexene |
| Suzuki | Boronic Acid | Pd(PPh₃)₄, Base | Aryl/Alkenyl-substituted cyclohexene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine | Alkynyl-substituted cyclohexene |
While palladium is the most common catalyst for these transformations, other transition metals such as nickel and copper can also be employed for carbon-carbon bond formation. acs.orgnih.govresearchgate.net These alternative catalysts can sometimes offer different reactivity or selectivity profiles, providing a broader range of synthetic possibilities. For instance, nickel catalysts can be effective for coupling with organozinc or Grignard reagents, while copper catalysis is often used in conjunction with palladium in reactions like the Sonogashira coupling. wikipedia.orgresearchgate.netnih.gov
Precursor for Aromatization Reactions and Phenol (B47542) Derivatives
The cyclohexene ring of this compound can be a precursor to aromatic compounds, specifically phenol derivatives. researchgate.netsci-hub.stresearchgate.net Aromatization can be achieved through a sequence of reactions that introduce additional unsaturation into the ring, followed by elimination or rearrangement.
One potential pathway involves a dehydrobromination reaction, which would form a cyclohexadiene intermediate. This intermediate can then undergo further oxidation or rearrangement to yield a phenolic compound. The specific conditions required for this transformation would depend on the desired substitution pattern of the final phenol derivative. For example, a one-pot synthesis of phenol derivatives from cyclohex-2-enones has been achieved through a Lewis acid-mediated enolization followed by an intramolecular Alder-Rickert reaction. sci-hub.st Similarly, substituted 2-bromophenols can be synthesized by heating substituted cyclohexanones with diethyl dibromomalonate. researchgate.net These examples highlight the potential for converting cyclohexene-based structures into valuable aromatic compounds.
Generation of Highly Functionalized Cyclic and Heterocyclic Systems
The unique structural arrangement of this compound, featuring a vinyl bromide, an allylic alcohol, and a cyclohexene ring, positions it as a versatile precursor for the synthesis of a variety of complex cyclic and heterocyclic scaffolds. While direct literature examples detailing the extensive use of this specific compound are emerging, its potential is evident through analogous transformations reported for structurally similar substrates. The strategic placement of the reactive vinyl bromide and the nucleophilic hydroxyl group within the same molecule allows for a range of intramolecular cyclization reactions, leading to the formation of fused and bridged ring systems. Furthermore, the vinyl bromide moiety serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures.
The primary pathways envisioned for the transformation of this compound and its derivatives into complex cyclic systems include intramolecular etherification and palladium-catalyzed cascade reactions. These methods offer routes to valuable oxygen-containing bicyclic systems and highly decorated carbo- and heterocyclic frameworks.
Intramolecular Etherification Strategies
The proximate disposition of the hydroxyl group and the electrophilic carbon of the vinyl bromide in this compound suggests the feasibility of intramolecular cyclization to form bicyclic ethers. Such transformations can potentially proceed via nucleophilic attack of the alcohol onto the double bond, which can be activated by the bromine atom.
One common strategy to effect such cyclizations is the intramolecular Williamson ether synthesis, where the alcohol is first deprotonated with a base to form a more potent alkoxide nucleophile. This alkoxide can then displace the bromide in an intramolecular fashion to forge the new carbon-oxygen bond, leading to a bicyclic ether. The stereochemical outcome of such reactions is often influenced by the conformation of the cyclohexene ring and the transition state geometry of the cyclization.
While specific examples starting from this compound are not extensively documented, the synthesis of cyclic ethers from unsaturated alcohols is a well-established strategy in organic synthesis. For instance, the cyclization of γ- and δ-hydroxy olefins can be catalyzed by various transition metals to afford tetrahydrofuran (B95107) and tetrahydropyran (B127337) derivatives, respectively. These reactions underscore the general principle of intramolecular alcohol addition to an unsaturated system to form cyclic ethers.
Palladium-Catalyzed Cascade Reactions
Palladium-catalyzed reactions represent a powerful tool for the construction of complex molecular architectures, and substrates like this compound are well-suited for such transformations. researchtrend.net The presence of the vinyl bromide allows for oxidative addition to a palladium(0) catalyst, initiating a cascade of reactions that can lead to the formation of multiple rings and stereocenters in a single operation. rsc.orgvu.nl
A plausible reaction pathway for a derivative of this compound involves an initial intramolecular Heck-type reaction. In this scenario, the palladium(II) intermediate formed after oxidative addition could be attacked by a tethered unsaturated moiety, leading to a new ring system. Subsequent reductive elimination would regenerate the palladium(0) catalyst and yield the final cyclized product.
For example, palladium-catalyzed cascade reactions of 2-bromo-1,6-enynes with organoboronic acids have been shown to proceed via an intermolecular Heck reaction followed by cross-coupling to generate highly functionalized products. researchtrend.net Similarly, a derivative of this compound, appropriately functionalized with an additional unsaturated group, could undergo an intramolecular carbopalladation followed by a termination step like β-hydride elimination or a subsequent cross-coupling reaction.
The following table illustrates representative examples of palladium-catalyzed cascade cyclizations of substrates bearing a vinyl bromide and a tethered nucleophile or unsaturated group, highlighting the potential for forming complex cyclic systems.
| Substrate Type | Reaction Type | Catalyst/Reagents | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Bromo-1,6-enyne | Carbopalladation/Suzuki Coupling | Pd(OAc)₂, PPh₃, K₃PO₄, Arylboronic acid | Functionalized Cyclohexene | Good to Excellent | vu.nl |
| Acyclic vinyl bromide with tethered alcohol | Carbopalladation/Carbonylative Lactonization | Pd(OAc)₂, dppp, CO | Bicyclic Lactone | Variable | rsc.org |
| 2-Propargyl-2-(2-bromo-allyl)-malonic acid diethyl ester | Intramolecular Cyclization/Coupling | Pd(dba)₂, P(o-tol)₃, Solvent dependent | Bicyclic furan/Direct coupling product | Variable | researchtrend.net |
These examples demonstrate the versatility of palladium catalysis in constructing intricate cyclic frameworks from precursors containing a vinyl bromide. By analogy, this compound and its derivatives are expected to be valuable building blocks for the synthesis of novel, highly functionalized cyclic and heterocyclic systems with potential applications in medicinal chemistry and materials science.
Advanced Spectroscopic and Analytical Investigations for Structural Elucidation of 2 Bromo 1 Cyclohexene 1 Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 2-Bromo-1-cyclohexene-1-methanol, both one-dimensional and two-dimensional NMR techniques are essential for a complete structural elucidation.
One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift and Coupling Analysis
One-dimensional NMR provides fundamental information about the chemical environment and connectivity of hydrogen and carbon atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment, with electronegative atoms like bromine and oxygen causing a downfield shift.
Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group are diastereotopic and would be expected to appear as a pair of doublets (or a more complex multiplet) in the range of 3.5-4.5 ppm. Their coupling to the adjacent allylic proton would result in this splitting.
Allylic Protons: The protons on the cyclohexene (B86901) ring adjacent to the double bond and the carbon bearing the hydroxymethyl group would resonate in the allylic region, typically between 2.0 and 2.5 ppm.
Aliphatic Protons: The remaining methylene (B1212753) protons on the cyclohexene ring would appear further upfield, generally in the range of 1.5-2.0 ppm.
Hydroxyl Proton (-OH): The hydroxyl proton signal is often a broad singlet and its chemical shift is variable, depending on concentration, solvent, and temperature. It can be identified by its disappearance upon D₂O exchange.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, seven distinct carbon signals are expected.
Vinylic Carbons: The two carbons of the C=C double bond would appear in the downfield region. The carbon atom bonded to the bromine (C-Br) would be expected around 120-130 ppm, while the other vinylic carbon would resonate at a slightly different chemical shift in a similar region. docbrown.info
Carbon Bearing the Hydroxymethyl Group (C-CH₂OH): This carbon, being allylic and attached to an oxygen-bearing group, would likely appear in the range of 60-70 ppm.
Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group would resonate in a similar region, typically around 60-65 ppm.
Aliphatic Carbons: The remaining three methylene carbons of the cyclohexene ring would be found in the upfield region of the spectrum, generally between 20 and 40 ppm. docbrown.info
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |
| -CH₂OH | 3.5 - 4.5 | 60 - 65 | dd |
| -OH | Variable | - | br s |
| Allylic -CH | 2.0 - 2.5 | 60 - 70 | m |
| Vinylic -CBr | - | 120 - 130 | - |
| Vinylic -C | - | 120 - 130 | - |
| Ring -CH₂ | 1.5 - 2.0 | 20 - 40 | m |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from one-dimensional spectra and for determining the through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on adjacent carbons. This would allow for the tracing of the connectivity within the cyclohexene ring and the hydroxymethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the definitive assignment of each carbon signal to its attached proton(s).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is invaluable for determining the stereochemistry of the molecule, such as the relative orientation of the hydroxymethyl group with respect to the cyclohexene ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
O-H Stretch: A broad and strong absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be indicative of the hydroxyl group's O-H stretching vibration, characteristic of alcohols.
C-H Stretches: The C-H stretching vibrations of the sp²-hybridized vinylic carbons would appear just above 3000 cm⁻¹, while the sp³-hybridized aliphatic C-H stretches would be observed just below 3000 cm⁻¹.
C=C Stretch: A medium intensity band around 1640-1680 cm⁻¹ in both IR and Raman spectra would correspond to the C=C double bond stretching vibration within the cyclohexene ring.
C-O Stretch: A strong C-O stretching band would be expected in the range of 1000-1200 cm⁻¹.
C-Br Stretch: The C-Br stretching vibration would appear in the fingerprint region of the IR spectrum, typically between 500 and 600 cm⁻¹.
Interactive Data Table: Predicted IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| -OH | O-H Stretch | 3200 - 3600 | Strong, Broad (IR) |
| Vinylic C-H | C-H Stretch | 3010 - 3095 | Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |
| C=C | C=C Stretch | 1640 - 1680 | Medium |
| -CH₂OH | C-O Stretch | 1000 - 1200 | Strong |
| C-Br | C-Br Stretch | 500 - 600 | Medium to Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular formula of a compound by measuring its mass with very high precision. For this compound (C₇H₁₁BrO), HRMS would provide a highly accurate mass measurement of the molecular ion. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule.
X-ray Crystallography for Solid-State Molecular Structure Determination (if applicable)
Should this compound be a crystalline solid at room temperature, X-ray crystallography could provide the most definitive three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and the conformation of the cyclohexene ring in the solid state. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing. However, as the compound is likely a liquid or low-melting solid, obtaining suitable single crystals for X-ray diffraction could be challenging. Currently, there is no publicly available crystal structure data for this compound.
Gas Electron Diffraction (GED) for Gas-Phase Conformational Analysis
Gas Electron Diffraction (GED) is a powerful technique for determining the molecular structure and conformational preferences of molecules in the gas phase, free from intermolecular forces present in the solid or liquid state. For this compound, a GED study could provide valuable insights into the puckering of the cyclohexene ring and the preferred orientation (axial vs. equatorial-like) of the hydroxymethyl group. Such studies on similar cyclohexene derivatives have shown that the ring often adopts a half-chair conformation. perlego.com The analysis would involve comparing experimental scattering data with theoretical models of different possible conformers to determine their relative populations. As with X-ray crystallography, no GED studies for this specific compound are currently found in the public domain.
Theoretical and Computational Chemistry Studies of this compound
Future Research Directions and Broader Impact in Synthetic Organic Chemistry
Exploration of Novel Catalytic Transformations
The dual functionality of 2-Bromo-1-cyclohexene-1-methanol as both a vinyl bromide and an allylic alcohol opens avenues for a variety of catalytic transformations. The vinyl bromide moiety is an excellent substrate for cross-coupling reactions, while the allylic alcohol can participate in substitutions and rearrangements.
Future research will likely focus on leveraging these reactive sites through innovative catalytic systems. For instance, nickel-catalyzed cross-electrophile coupling reactions, which are effective for the allylation of vinyl bromides, could be applied. nih.gov Such methods utilize readily available allylic acetates and a terminal reductant like zinc, displaying excellent functional group tolerance. nih.gov A proposed catalytic cycle for this transformation involves the oxidative addition of an allyl acetate (B1210297) to Ni(0), followed by reduction and subsequent oxidative addition of the alkenyl halide, culminating in reductive elimination to yield the 1,4-diene product. nih.gov
Palladium catalysis also offers significant potential. Palladium-catalyzed reactions of vinylic bromides with allylic alcohol derivatives have been established, providing a pathway to synthesize 4-enals with regio- and stereocontrol. acs.org Furthermore, photocatalysis presents a modern approach for activating C(sp³)–H bonds. Energy transfer to a nickel complex can generate bromine radicals, which then facilitate the cross-coupling of allylic C-H bonds with vinyl bromides. researchgate.net This strategy could lead to novel intramolecular cyclizations or intermolecular couplings involving the cyclohexene (B86901) ring of this compound.
Copper-catalyzed reactions also warrant exploration. Stereospecific Cu(I)-catalyzed cross-coupling has been shown to form vinylic ethers from vinylic halides and alcohols. acs.org Applying this to this compound could lead to the synthesis of functionalized ethers with high stereoselectivity. acs.org
Development of Asymmetric Synthetic Routes
The creation of chiral centers is a cornerstone of modern synthetic chemistry, particularly for pharmaceutical applications. The structure of this compound is well-suited for the development of asymmetric synthetic routes to produce enantiomerically enriched compounds.
A primary focus in this area is the asymmetric allylic alkylation (AAA). Palladium-catalyzed AAA is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. rsc.org Recent advances have utilized chiral ligands, such as those based on ferrocene (B1249389) or sulfoxide-oxazoline (SOX), to achieve high enantioselectivity in the alkylation of allylic substrates. nih.govacs.org For example, Pd(II)/cis-ArSOX catalysts have proven effective for the asymmetric C-H alkylation of terminal olefins with a wide range of nucleophiles, demonstrating high enantioselectivity. nih.gov
The direct use of allylic alcohols in asymmetric α-allylation of carbonyl compounds is another promising direction. acs.org This can be achieved through cooperative catalysis, combining a palladium complex with a chiral phosphoramidite (B1245037) ligand and a chiral phosphoric acid, to enable highly enantioselective alkylation. acs.org Such methodologies could be adapted to use this compound or its derivatives to generate chiral cyclohexene structures, which are valuable motifs in natural products. ntu.edu.sg The development of divergent syntheses, where a common intermediate leads to multiple products, could further enhance the utility of this compound in building molecular diversity. acs.org
Integration into Flow Chemistry Systems
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved scalability, and the ability to safely handle hazardous reagents. amt.uknih.gov The integration of reactions involving this compound into flow systems is a key area for future development.
Bromination reactions, which are often hazardous due to the use of molecular bromine, can be performed more safely in flow systems by generating the reactive bromine species in situ. researchgate.net This approach, reacting an oxidant like NaOCl with HBr, can be directly coupled to the bromination and a subsequent quenching step, minimizing risk. researchgate.net Such a setup could be adapted for syntheses starting from or modifying this compound. The market for bromine derivatives is growing, driven by their use in flame retardants, pharmaceuticals, and energy storage, making efficient and safe production methods increasingly important. openpr.com
Flow chemistry is particularly well-suited for catalytic reactions, including hydrogenations, nitrations, and halogenations, which benefit from improved control over reaction parameters. amt.uk Photochemical and electrochemical reactions, which can be difficult to scale up in batch, are also more manageable in flow reactors due to consistent light penetration and controlled exposure times. nih.govvapourtec.com The application of these techniques to this compound could unlock new synthetic pathways and facilitate the large-scale production of its derivatives. nih.gov
Contribution to the Synthesis of Biologically Active Molecules
The functionalized cyclohexene ring is a common structural motif in a wide array of biologically active natural products and pharmaceuticals. researchgate.net this compound serves as a valuable chiral building block for the synthesis of these complex molecules. elsevierpure.com
The Diels-Alder reaction is a powerful method for constructing cyclohexene rings and has been implicated in the biosynthesis of many natural products, such as spinosyn A and kijanimicin. utexas.edu Synthetic strategies often employ functionalized cyclohexenes as key intermediates. For example, the total synthesis of natural products like hygromycin A and lycoricidine (B35470) has been achieved using highly functionalized, optically pure cyclohexanes derived from carbohydrates. elsevierpure.com
The versatility of the vinyl bromide and allylic alcohol functionalities in this compound allows for its elaboration into more complex structures. C–H functionalization is an increasingly powerful strategy in total synthesis, enabling the rapid construction of complex heterocyclic and carbocyclic cores. nih.gov The vinyl bromide can participate in a host of palladium-catalyzed coupling reactions, while the allylic alcohol can be used to introduce further complexity. These features make this compound a promising starting material for the synthesis of natural products and their analogues for medicinal chemistry applications. acs.org
Compound Data
Q & A
Basic Question: What are the established synthetic routes for 2-Bromo-1-cyclohexene-1-methanol?
Methodological Answer:
The compound is typically synthesized via bromination of cyclohexene derivatives. One approach involves bromine addition to a pre-functionalized cyclohexene-methanol precursor under controlled conditions. For example, bromination of 1-cyclohexene-1-methanol using elemental bromine (Br₂) in a non-polar solvent (e.g., CCl₄) at 0–5°C minimizes side reactions like elimination. Post-reaction, quenching with a saturated NaHCO₃ solution neutralizes excess Br₂, followed by extraction with ethyl acetate and purification via recrystallization .
Advanced Question: How can reaction conditions be optimized to maximize yield and purity?
Methodological Answer:
Optimization requires adjusting solvent polarity, temperature, and stoichiometry. Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination by stabilizing intermediates. Catalytic bases (e.g., NaH) improve regioselectivity by deprotonating the alcohol moiety, reducing competing elimination pathways. Monitoring reaction progress via TLC (silica gel, hexane/EtOAc 7:3) and isolating intermediates (e.g., 2-bromo-1-cyclohexene-1-carboxylic acid) before reduction to methanol derivatives can improve purity .
Basic Question: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
Store under inert gas (argon or nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. The bromine substituent increases susceptibility to hydrolysis; thus, desiccants (e.g., molecular sieves) should be used in storage containers. Avoid prolonged exposure to moisture or acidic/basic environments .
Advanced Question: How can researchers resolve contradictions in reported melting points or spectral data?
Methodological Answer:
Contradictions often arise from differences in purification methods or solvent traces. To resolve discrepancies:
- Reproduce synthesis using standardized protocols (e.g., recrystallization from hexane/EtOAc).
- Validate purity via HPLC (C18 column, acetonitrile/water gradient) and cross-check NMR (¹H, ¹³C) against literature data. For example, compare chemical shifts of the cyclohexene ring protons (δ 5.6–6.0 ppm) and bromine-adjacent carbons (δ 40–50 ppm) .
Advanced Question: What role does the bromine substituent play in the compound’s reactivity?
Methodological Answer:
The bromine atom acts as a leaving group, enabling nucleophilic substitution (Sₙ2) reactions. For instance, in the presence of a strong base (e.g., KOtBu), it can undergo elimination to form cyclohexene derivatives. Alternatively, it participates in cross-coupling reactions (e.g., Suzuki-Miyaura) when paired with palladium catalysts. Computational studies (DFT) predict the bromine’s electron-withdrawing effect stabilizes transition states in substitution pathways .
Basic Question: What analytical techniques are most effective for structural confirmation?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves stereochemistry and bond angles (e.g., C-Br bond length ~1.9 Å).
- 2D NMR (COSY, HSQC) : Assigns coupling between cyclohexene protons and the methanol group.
- Mass spectrometry (HRMS-ESI) : Confirms molecular ion [M+H]⁺ at m/z 207.0 (C₇H₁₁BrO⁺) with isotopic Br patterns .
Advanced Question: How to mitigate competing elimination during bromination?
Methodological Answer:
- Use bulky bases (e.g., DBU) to sterically hinder β-hydrogen abstraction.
- Lower reaction temperatures (≤0°C) reduce kinetic energy, favoring substitution over elimination.
- Solvent screening: Aprotic solvents (DMSO) disfavor proton transfer steps critical for elimination .
Advanced Question: What computational tools predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT calculations (Gaussian 16) : Model transition states for substitution or elimination.
- Molecular docking (AutoDock Vina) : Predict binding affinity in catalytic systems (e.g., enzyme-mediated transformations).
- Retrosynthetic software (PISTACHIO/BKMS) : Propose feasible precursors and pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
